molecular formula C21H18N2O4 B12176992 Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate

Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate

Cat. No.: B12176992
M. Wt: 362.4 g/mol
InChI Key: GFUHIHZONAUTIM-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of dihydroisoquinolinones. This compound is notable for its unique structure, which includes a cyclopropyl group, a dihydroisoquinolinone moiety, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinolinone derivatives, while reduction could produce reduced isoquinolinone compounds.

Scientific Research Applications

Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s dihydroisoquinolinone moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydroisoquinolinone derivatives, such as:

Uniqueness

Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the benzoate ester differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Biological Activity

Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis and Structural Characteristics

This compound belongs to a class of compounds derived from 3,4-dihydroisoquinolin-1(2H)-one. The synthesis typically involves the Castagnoli-Cushman reaction, which allows for the introduction of various substituents that enhance biological activity. The structural formula can be represented as follows:

C20H22N2O5\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{5}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. A study demonstrated that certain derivatives exhibited significant activity against Pythium recalcitrans, an important pathogen in agriculture. The compound's efficacy was evaluated through quantitative structure–activity relationship (QSAR) modeling, revealing that specific structural elements, such as the C4-carboxyl group, are crucial for its antimicrobial action .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis. For instance, one derivative demonstrated a half-maximal inhibitory concentration (IC50) of less than 1 mM against various cancer cell lines, suggesting strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

Structural Feature Effect on Activity
C4-Carboxyl GroupEssential for antimicrobial activity
Cyclopropyl SubstituentEnhances binding affinity to target sites
Amide LinkageIncreases stability and bioavailability

These features contribute to the compound's ability to interact effectively with biological targets.

Case Studies

Case Study 1: Antifungal Activity
In a controlled study, several derivatives of this compound were tested against Pythium recalcitrans. One derivative achieved a preventive efficacy of 96.5%, indicating its potential use in agricultural applications .

Case Study 2: Cancer Cell Line Testing
A series of tests conducted on various cancer cell lines revealed that modifications to the benzoate moiety could significantly enhance anticancer properties. One derivative showed a notable reduction in cell viability at concentrations below 0.5 mM .

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 4-[(2-cyclopropyl-1-oxoisoquinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18N2O4/c1-27-21(26)13-6-8-14(9-7-13)22-19(24)18-12-23(15-10-11-15)20(25)17-5-3-2-4-16(17)18/h2-9,12,15H,10-11H2,1H3,(H,22,24)

InChI Key

GFUHIHZONAUTIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4

Origin of Product

United States

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